3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid
CAS No.: 1216073-28-7
Cat. No.: VC2789225
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216073-28-7 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 3-[1-methyl-3-(4-methylphenyl)pyrazol-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C14H16N2O2/c1-10-3-5-11(6-4-10)14-12(7-8-13(17)18)9-16(2)15-14/h3-6,9H,7-8H2,1-2H3,(H,17,18) |
| Standard InChI Key | HSYHZUSOUBTRRN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C |
Introduction
Chemical Identity and Properties
Structural Characteristics
3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid belongs to the class of heterocyclic organic compounds featuring a pyrazole ring system. The pyrazole ring contains two adjacent nitrogen atoms in a five-membered ring structure, with specific substituents at defined positions. The compound's structure consists of a methyl group at the N1 position of the pyrazole ring, a 4-methylphenyl (p-tolyl) group at the C3 position, and a propanoic acid chain attached to the C4 position of the pyrazole ring .
The structural features of this compound can be precisely defined through various standard chemical notations:
| Parameter | Value |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| CAS Number | 1216073-28-7 |
| SMILES Notation | CC1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C |
| Standard InChI | InChI=1S/C14H16N2O2/c1-10-3-5-11(6-4-10)14-12(7-8-13(17)18)9-16(2)15-14/h3-6,9H,7-8H2,1-2H3,(H,17,18) |
| Standard InChIKey | HSYHZUSOUBTRRN-UHFFFAOYSA-N |
The compound's structure features a relatively planar pyrazole core, with the 4-methylphenyl group likely adopting a conformation that allows for some degree of resonance between the aromatic systems. The propanoic acid chain provides a flexible extension terminated by a carboxylic acid group capable of hydrogen bonding and ionic interactions .
Physical and Chemical Properties
The physical and chemical properties of 3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid are derived from both its core pyrazole structure and the functional groups attached to it. Based on its chemical structure, several properties can be inferred:
The compound likely exists as a crystalline solid at room temperature, which is typical for many pyrazole derivatives and carboxylic acids. The presence of the carboxylic acid functional group confers acidic properties to the molecule, allowing it to participate in acid-base reactions and form salts with appropriate bases. This functional group also contributes to the compound's potential solubility profile, likely making it soluble in polar organic solvents such as alcohols, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .
The pyrazole ring, being a nitrogen-containing heterocycle, contributes to the compound's ability to participate in hydrogen bonding as a hydrogen bond acceptor through its nitrogen atoms. The 4-methylphenyl group contributes hydrophobic character to the molecule, potentially influencing its partition coefficient and membrane permeability characteristics.
Structural Visualization and Analysis
Two-Dimensional Structure
The two-dimensional structure of 3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid reveals the spatial arrangement of atoms and bonds in a planar representation. This depiction clearly shows the pyrazole core with its two nitrogen atoms, the methyl substituent at the N1 position, the 4-methylphenyl group attached to the C3 position, and the propanoic acid chain extending from the C4 position of the pyrazole ring .
The 2D structure is particularly useful for identifying functional groups and basic connectivity, helping researchers understand potential reaction sites and chemical behavior. The carboxylic acid terminus of the propanoic acid chain represents a key functional group that can participate in numerous chemical transformations, while the pyrazole nitrogens offer potential sites for coordination with metals or hydrogen bonding interactions.
Three-Dimensional Conformation
This conformational flexibility is significant for potential biological applications, as it allows the molecule to adapt its shape to fit binding sites in proteins or other biological macromolecules. The spatial arrangement of the 4-methylphenyl group relative to the pyrazole ring and the orientation of the propanoic acid chain would influence the compound's ability to form specific interactions with target molecules.
Synthetic Approaches
Reaction Mechanisms and Conditions
The formation of the pyrazole ring generally follows a mechanism involving nucleophilic attack by the hydrazine nitrogen on a carbonyl carbon, followed by cyclization and dehydration steps. For the synthesis of 3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid, the specific conditions would need to be optimized to ensure regioselectivity and yield.
Analytical Characterization
| Analytical Technique | Expected Key Features |
|---|---|
| 1H NMR Spectroscopy | Signals for aromatic protons of the 4-methylphenyl group, pyrazole CH proton, N-methyl protons, aromatic methyl protons, and methylene protons of the propanoic acid chain |
| 13C NMR Spectroscopy | Carbon signals for the pyrazole carbons, aromatic carbons, methyl carbons, methylene carbons, and carboxylic acid carbon |
| Infrared Spectroscopy | Characteristic absorption bands for carboxylic acid (C=O stretch ~1700 cm-1, O-H stretch ~3000-2500 cm-1), aromatic C=C stretching, and C-N stretching |
| Mass Spectrometry | Molecular ion peak at m/z 244 corresponding to the molecular weight, with fragmentation patterns providing structural confirmation |
| UV-Visible Spectroscopy | Absorption maxima related to the pyrazole and phenyl chromophores |
Future Research Directions
Synthetic Methodology Development
The development of improved synthetic methodologies for 3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid represents a significant opportunity for future research. Potential areas of investigation include:
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Optimization of synthetic routes to improve yields and purity
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Development of more efficient and environmentally friendly synthetic approaches, potentially including catalytic methods
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Exploration of alternative functionalization strategies to introduce the propanoic acid chain at the C4 position of the pyrazole ring
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Investigation of one-pot or multicomponent reactions to streamline the synthesis process
Such methodological improvements would enhance the accessibility of this compound for research applications and potentially reduce costs associated with its production.
Biological Evaluation
Comprehensive biological evaluation of 3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid would provide valuable insights into its potential applications in medicinal chemistry. Future studies might include:
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Screening for anti-inflammatory, antimicrobial, and anticancer activities, based on known properties of related pyrazole derivatives
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Investigation of potential activity as an enzyme inhibitor, particularly for targets where other pyrazole derivatives have shown promise
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Exploration of structure-activity relationships through the synthesis and testing of structural analogs
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Evaluation of pharmacokinetic properties and metabolic stability
Such biological evaluations would help position this compound within the broader context of pyrazole-based bioactive molecules and potentially identify specific applications worthy of further development.
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